molecular formula C9H9N5O B5888159 N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide

N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B5888159
M. Wt: 203.20 g/mol
InChI Key: GLZHDCNAGSADQB-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of two cyanomethyl groups attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide can be achieved through multi-component coupling reactions. One common method involves the reaction of aliphatic or aromatic amines with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. This reaction proceeds through a Strecker-type mechanism, where the amine reacts with formaldehyde to form an imine intermediate, which then undergoes nucleophilic addition with TMSCN to form the desired nitrile compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the interacting species. The presence of the nitrile and carboxamide groups allows for versatile reactivity, enabling the compound to participate in various chemical transformations .

Comparison with Similar Compounds

  • N,N-bis(cyanomethyl)trifluoromethanesulfonamide
  • N,N-bis(cyanomethyl)-4,4’-bipyridine-1,1’-diium salt
  • N,N-bis(cyanomethyl)-4-methyl-3-nitrobenzamide

Uniqueness: N,N-bis(cyanomethyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research .

Properties

IUPAC Name

N,N-bis(cyanomethyl)-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-13-5-2-8(12-13)9(15)14(6-3-10)7-4-11/h2,5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHDCNAGSADQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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